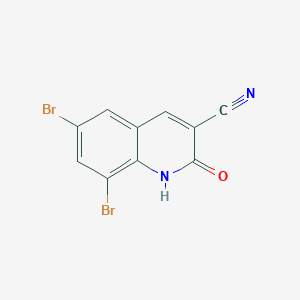

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17713685

Molecular Formula: C10H4Br2N2O

Molecular Weight: 327.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Br2N2O |

|---|---|

| Molecular Weight | 327.96 g/mol |

| IUPAC Name | 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15) |

| Standard InChI Key | CZNFLIGIGBGSEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C#N |

Introduction

Chemical Identity and Molecular Characteristics

Structural Overview

The compound’s IUPAC name, 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile, reflects its substitution pattern (Fig. 1). The quinoline core is aromatic, with bromine atoms enhancing electrophilicity at the 6- and 8-positions. The ketone and nitrile groups introduce polar functionality, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₄Br₂N₂O | |

| Molecular Weight | 327.96 g/mol | |

| XLogP3 | 2.6 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 0 |

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Strong absorption bands at 2,212 cm⁻¹ (C≡N stretch), 1,680 cm⁻¹ (C=O stretch), and 1,604 cm⁻¹ (C=N stretch) confirm functional groups .

-

¹H-NMR: Aromatic protons resonate between δ 8.69–9.10 ppm, while the NH proton appears as a singlet at δ 10.01 ppm (DMSO-d₆) .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves bromination of 2-oxo-1,2-dihydroquinoline-3-carbonitrile using bromine (Br₂) in acetic acid under reflux. This method achieves moderate yields (40–60%) but requires optimization to minimize di-bromination byproducts. Alternative approaches include:

-

Nucleophilic Aromatic Substitution: Reacting 6,8-dibromoquinoline precursors with cyanating agents like CuCN .

-

Flow Chemistry: Continuous flow reactors enhance reaction efficiency and scalability, reducing side reactions .

Purification Techniques

-

Recrystallization: Ethanol or ethyl acetate recrystallization removes unreacted starting materials.

-

Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the pure product .

Structural and Computational Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) reveal:

-

Electrostatic Potential: High electron density at the nitrile and ketone groups, making them reactive toward electrophiles .

-

Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV suggests moderate stability under ambient conditions .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms undergo SNAr reactions with amines, thiols, and alkoxides. For example:

-

Reaction with benzylamine yields 6,8-di(benzylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile .

-

Hydrazine hydrate replaces bromine to form hydrazine derivatives, useful in heterocycle synthesis .

Cyclization Reactions

Heating with formamide generates quinazolinone derivatives, leveraging the nitrile’s cyclization potential :

Applications in Research and Industry

Medicinal Chemistry

-

Antimicrobial Agents: Brominated quinolines exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

-

Kinase Inhibitors: The nitrile group chelates ATP-binding sites, showing promise in cancer therapy.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume